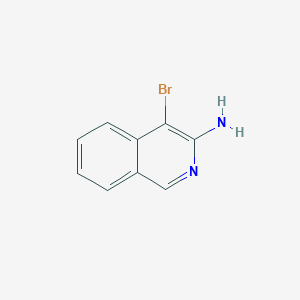

4-Bromoisoquinolin-3-amine

概要

説明

4-Bromoisoquinolin-3-amine is a compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

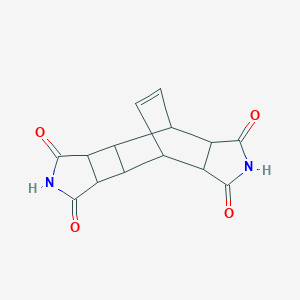

The synthesis of 4-Bromoisoquinolin-3-amine involves several steps. One method involves the reaction of 3-aminoisoquinoline with N-bromosuccinimide in ethanol and dichloromethane at 5 - 20℃ . The reaction mixture is stirred at 5°C for 2 hours and 20 minutes, and then stirred at room temperature overnight. The resulting brown residue is purified by a silica gel column chromatography to yield 4-bromoisoquinoline-3-amine .Molecular Structure Analysis

The InChI code for 4-Bromoisoquinolin-3-amine is 1S/C9H7BrN2/c10-8-7-4-2-1-3-6 (7)5-12-9 (8)11/h1-5H, (H2,11,12) and the InChI key is AXCRSCRLCCCIJP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

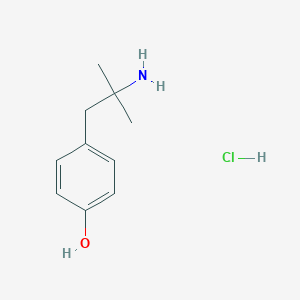

4-Bromoisoquinolin-3-amine is a solid substance . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2 . Its Log Kp (skin permeation) is -5.92 cm/s, and it has a lipophilicity Log Po/w (iLOGP) of 1.88 .科学的研究の応用

Chemical Properties

4-Bromoisoquinolin-3-amine has a molecular weight of 223.07 and its IUPAC name is 4-bromo-3-isoquinolinamine . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Pharmacokinetics

The compound has high GI absorption and is BBB permeant . It is also an inhibitor of CYP1A2 . Its Log Kp (skin permeation) is -5.92 cm/s and it has a lipophilicity Log Po/w (iLOGP) of 1.88 .

Druglikeness

The compound has a Bioavailability Score of 0.55 . It is soluble with a Log S (ESOL) of -3.38 . It has a Lipinski score of 0.0 and a Synthetic accessibility score of 1.56 .

Safety Information

The compound has a Signal Word of Warning and Hazard Statements H315-H319 . Precautionary statements include P264-P280-P337+P313-P305+P351+P338-P302+P352-P332+P313-P362 .

Tyrosine Kinase Inhibition

4-Bromoisoquinolin-3-amine derivatives are often associated with their ability to inhibit tyrosine kinases. For instance, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, a close analogue, has been shown to be a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity.

Chemical Synthesis

4-Bromoisoquinolin-3-amine can be obtained from a brown oil through purification by an NH silica gel column chromatography . The obtained yellow solid is then suspended in a mixed solvent of ethyl acetate and diisopropylether, stirred, and then collected by filtration to give 4-cyclopropylisoquinolin-3-amine .

Safety and Hazards

将来の方向性

The introduction of a bromine into the products makes the methodology more attractive for organic synthesis . Isoquinolines and isoquinolin-1(2H)-ones are found in many natural products and synthetic pharmaceuticals, and they have become an essential heterocyclic compound due to their versatile applications in the fields of industrial and synthetic organic chemistry . Therefore, the future directions of 4-Bromoisoquinolin-3-amine could involve its use in the synthesis of these compounds.

特性

IUPAC Name |

4-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCRSCRLCCCIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404371 | |

| Record name | 4-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisoquinolin-3-amine | |

CAS RN |

10321-49-0 | |

| Record name | 4-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 4-Bromoisoquinolin-3-amine highlighted in the research?

A1: The research demonstrates the use of 4-Bromoisoquinolin-3-amine as a key starting material in the synthesis of 4-methyl-4H-pyrrolo[2,3-c]isoquinoline. [] This compound represents a novel "D-ring stripped" isomer of the cryptolepine series, which are compounds known for their potential biological activities. The synthesis involves a domino condensation-Heck cyclization reaction with acetaldehyde, followed by selective methylation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)

![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)